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Compound of Interest

Compound Name: 2-Cyclopropylethan-1-amine-d4

Cat. No.: B594587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Cyclopropylethan-1-amine-d4 is the deuterium-labeled form of 2-cyclopropylethanamine.[1]

Deuterated compounds, wherein one or more hydrogen atoms are replaced by deuterium, are

valuable tools in pharmaceutical research and development. The increased mass of deuterium

can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H)

bond. This substitution can influence the pharmacokinetic and metabolic profiles of drug

candidates, often leading to slower metabolism and increased exposure.[1] This technical

guide provides a comprehensive overview of 2-Cyclopropylethan-1-amine-d4, including its

chemical and physical properties, proposed synthesis and analytical methods, and its role in

metabolic studies.

Physicochemical and Isotopic Data
The following table summarizes the key quantitative data for 2-Cyclopropylethan-1-amine-d4.
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Property Value Reference

CAS Number 1219795-00-2 [1][2]

Unlabeled CAS Number 62893-54-3 [2]

Molecular Formula C₅H₇D₄N [2]

Molecular Weight 89.17 g/mol [2]

Appearance Liquid [1]

Isotopic Enrichment ≥98 atom % D [2]

Storage Conditions
Room temperature (short-

term); -20°C (long-term)
[1]

Applications in Research and Drug Development
2-Cyclopropylethan-1-amine-d4 serves as a crucial tool in several areas of pharmaceutical

science:

Internal Standard: Due to its mass difference from the unlabeled analog, it is an ideal internal

standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] This allows

for accurate determination of the concentration of the non-deuterated compound in biological

matrices.

Metabolic Tracer: It is used to trace the metabolic fate of 2-cyclopropylethanamine in vivo

and in vitro. By tracking the deuterated compound and its metabolites, researchers can

elucidate metabolic pathways and identify potential sites of metabolic instability.

Pharmacokinetic Studies: The kinetic isotope effect resulting from deuteration can slow down

metabolism at the site of labeling. This allows for a more detailed study of the absorption,

distribution, metabolism, and excretion (ADME) properties of the parent molecule.

Experimental Protocols
While a specific, detailed synthesis protocol for 2-Cyclopropylethan-1-amine-d4 is not

publicly available, a plausible synthetic route can be devised based on established methods for

the synthesis of cyclopropylamines and deuteration techniques.
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Proposed Synthesis of 2-Cyclopropylethan-1-amine-d4
This proposed synthesis involves the reduction of a suitable precursor with a deuterium source.

Reaction Scheme:

Cyclopropylacetonitrile 2-Cyclopropylethan-1-amine-d4

1. LiAlD4
2. H2O workup

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Cyclopropylethan-1-amine-d4.

Materials:

Cyclopropylacetonitrile

Lithium aluminum deuteride (LiAlD₄)

Anhydrous diethyl ether

Deuterium oxide (D₂O)

Sodium sulfate (Na₂SO₄)

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Under an inert atmosphere, a solution of cyclopropylacetonitrile in anhydrous diethyl ether is

slowly added to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl

ether at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

The reaction is carefully quenched by the sequential dropwise addition of D₂O at 0°C.

The resulting mixture is stirred for an additional 1 hour at room temperature.
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The solid precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium

sulfate.

The solvent is removed under reduced pressure to yield crude 2-Cyclopropylethan-1-
amine-d4.

Purification can be achieved by distillation or column chromatography on silica gel.

Analytical Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential to confirm the position and extent of deuteration.

Sample Preparation:

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g.,

CDCl₃).

¹H NMR Analysis:

Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the ethyl chain

adjacent to the cyclopropyl group and the amine group should be significantly diminished or

absent, confirming successful deuteration.

²H NMR Analysis:

Acquire a ²H NMR spectrum to confirm the presence and location of deuterium atoms.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the isotopic purity of the synthesized compound.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or

methanol).

GC-MS Parameters (Example):
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GC Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Carrier Gas: Helium.

MS Ionization: Electron Impact (EI) at 70 eV.

Mass Range: m/z 30-200.

The mass spectrum will show a molecular ion peak at m/z 89, confirming the incorporation of

four deuterium atoms. The isotopic distribution can be analyzed to determine the percentage of

d4-labeled compound.

Metabolism of Cyclopropylamines
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.

However, when attached to an amine, it can be a site of metabolism, primarily by cytochrome

P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

General Metabolic Pathway
The metabolism of cyclopropylamines can proceed through oxidation of the amine, which can

lead to ring opening of the cyclopropyl group and the formation of reactive intermediates.

These intermediates have the potential to covalently bind to cellular macromolecules, which is

a consideration in drug safety assessment.
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Phase I Metabolism
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Caption: General metabolic pathway of cyclopropylamines.

Conclusion
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2-Cyclopropylethan-1-amine-d4 is a valuable research tool for scientists in drug discovery

and development. Its primary utility as an internal standard and metabolic tracer allows for

more accurate and detailed pharmacokinetic and metabolic studies. Understanding its

synthesis, analytical characterization, and potential metabolic pathways is crucial for its

effective application in advancing pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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